

Azetidin-2-ylmethanol hydrochloride salt properties

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Compound of Interest

Compound Name: **Azetidin-2-ylmethanol**

Cat. No.: **B112356**

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An In-depth Technical Guide to **Azetidin-2-ylmethanol** Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethanol hydrochloride is a heterocyclic organic compound featuring a strained, four-membered azetidine ring substituted with a hydroxymethyl group. This molecule, particularly its chiral enantiomers ((R) and (S)), serves as a valuable building block in medicinal chemistry and organic synthesis.^[1] The presence of the azetidine ring offers a unique combination of molecular rigidity and synthetic versatility, making it an attractive scaffold in drug discovery.^{[2][3]} The hydrochloride salt form significantly enhances the compound's crystalline stability and solubility in aqueous media, which is advantageous for biological testing and formulation studies.^[1]

This document provides a comprehensive overview of the known properties, experimental methodologies, and applications of **azetidin-2-ylmethanol** hydrochloride, with a focus on the (R)-enantiomer due to greater data availability.

Physicochemical Properties

The fundamental physicochemical properties of (R)-**Azetidin-2-ylmethanol** hydrochloride are summarized below. While the compound is commercially available, certain experimental data

points such as a specific melting point and quantitative solubility are not widely reported in the literature.

Table 1: General and Physicochemical Properties of (R)-**Azetidin-2-ylmethanol** Hydrochloride

Property	Value	Reference
IUPAC Name	[(2R)-azetidin-2-yl]methanol;hydrochloride	[1]
CAS Number	935668-80-7	[1]
Molecular Formula	C ₄ H ₁₀ ClNO	[1]
Molecular Weight	123.58 g/mol	[1] [4]
Appearance	White crystalline solid	[1]
Melting Point	Data not available	
Solubility	Soluble in water. The hydrochloride salt form enhances aqueous solubility.	[1]
Stability	Generally stable under standard laboratory conditions.	[1]
InChI Key	NNJFYVAXRAPUES- PGMHMLKASA-N	[1]

| SMILES | OC[C@H]1CCN1.Cl |[\[1\]](#) |

Chemical Structure, Reactivity, and Spectroscopic Analysis

Chemical Structure and Reactivity

The structure of **azetidin-2-ylmethanol** hydrochloride is defined by two key features: the strained azetidine ring and the primary alcohol functional group.

- Azetidine Ring: The four-membered ring is conformationally constrained, which imparts a degree of rigidity to the molecule. This ring strain also influences its reactivity, making it susceptible to ring-opening reactions under certain conditions.[1] The nitrogen atom is protonated in the hydrochloride salt, forming strong ionic hydrogen bonds ($\text{N}^+ \cdots \text{H} \cdots \text{Cl}^-$) that contribute to the compound's stability.[1]
- Hydroxymethyl Group: The $-\text{CH}_2\text{OH}$ group is a versatile functional handle. It can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets like enzymes and receptors.[1] This group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions to build more complex molecules.[1]

Expected Spectroscopic Properties

While specific experimental spectra for this salt are not readily available, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

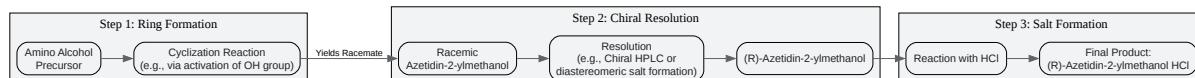
Technique	Expected Characteristics
¹ H NMR	Signals corresponding to the hydroxymethyl protons (-CH₂OH), the methine proton at the chiral center (-CH-), and the methylene protons of the azetidine ring. The protonated amine (N-H) may appear as a broad singlet. Protons adjacent to the nitrogen and oxygen will be shifted downfield.
¹³ C NMR	Three distinct carbon signals are expected: one for the hydroxymethyl carbon (~60-70 ppm), one for the chiral methine carbon (~50-60 ppm), and one for the other ring carbon (~20-30 ppm).
FT-IR	Broad absorption band in the 3200-3600 cm ⁻¹ region (O-H and N-H stretching). C-H stretching bands around 2850-3000 cm ⁻¹ . C-N and C-O stretching bands in the fingerprint region (1000-1300 cm ⁻¹).

| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 88.07. |

Experimental Protocols

Generalized Synthesis Workflow

The synthesis of enantiomerically pure **azetidin-2-ylmethanol** hydrochloride is a multi-step process.^[1] The following protocol is a generalized representation based on common synthetic routes for azetidine derivatives.



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Caption: Generalized workflow for the synthesis of **(R)-Azetidin-2-ylmethanol HCl**.

Methodology:

- **Azetidine Ring Formation:** The synthesis typically starts with an acyclic amino alcohol precursor. The hydroxyl group is activated (e.g., by conversion to a leaving group like a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the amine to form the four-membered azetidine ring.
- **Chiral Resolution:** The resulting racemic **azetidin-2-ylmethanol** is resolved to isolate the desired (R)-enantiomer. This can be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral acid, which can then be separated by crystallization.^[1]
- **Hydrochloride Salt Formation:** The purified (R)-**azetidin-2-ylmethanol** free base is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) is added, causing the hydrochloride salt to precipitate. The resulting white solid is then collected by filtration, washed, and dried.^{[1][5]}

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter for compounds intended for drug development. A general HPLC method can be used to assess the purity of **azetidin-2-ylmethanol** hydrochloride.

Protocol:

- **System:** HPLC with UV detection.

- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
- Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
- Sample Preparation: The hydrochloride salt is dissolved in the initial mobile phase or water to a known concentration (e.g., 1 mg/mL).
- Analysis: The retention time is recorded, and the peak area is used to calculate purity as a percentage of the total integrated peak area.

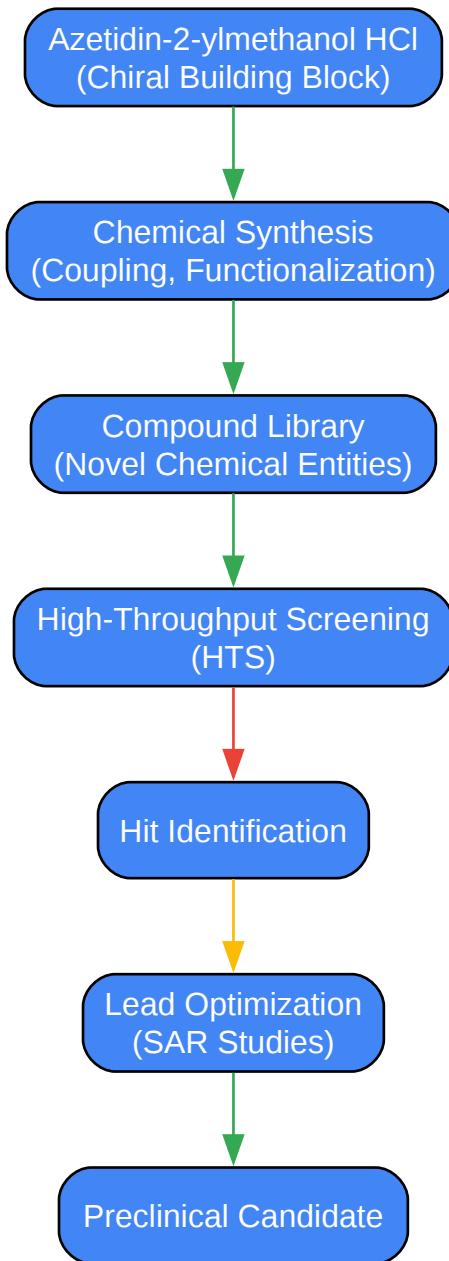
Biological Activity and Applications in Drug Development

Azetidine-containing scaffolds are of significant interest in pharmacology due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.^[2] **Azetidin-2-ylmethanol** hydrochloride serves as a key chiral building block for incorporating this valuable motif into larger, more complex drug candidates.^[1]

The compound's utility stems from its ability to:

- Introduce 3D Complexity: The non-planar, rigid azetidine ring helps to create molecules with well-defined three-dimensional shapes, which can lead to improved binding affinity and selectivity for biological targets.
- Serve as a Proline Mimic: In some contexts, the azetidine ring can act as a constrained analog of proline, an amino acid often found in the active sites of enzymes.
- Act as a Versatile Synthetic Intermediate: The hydroxymethyl group allows for straightforward linkage to other parts of a target molecule.^[1]

The diagram below illustrates the logical flow of using this compound in a drug discovery program.



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Caption: Role of **Azetidin-2-ylmethanol HCl** in a typical drug discovery pipeline.

Conclusion

Azetidin-2-ylmethanol hydrochloride is a foundational chemical entity for advanced organic synthesis and pharmaceutical research. Its defined stereochemistry, structural rigidity, and synthetic tractability make it an ideal starting point for the development of novel therapeutics. While some physical properties require further experimental determination, the established synthetic routes and clear potential in medicinal chemistry underscore its importance for researchers aiming to explore new chemical space and design next-generation drugs.

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